

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate chemical properties

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Compound of Interest

Compound Name: Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1586090

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An In-Depth Technical Guide to **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β -keto ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group separated by a methylene bridge, renders it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound begins with its fundamental identifiers and physical properties. These data are crucial for its handling, characterization, and application in synthetic protocols.

Nomenclature and Chemical Identifiers

- IUPAC Name: **methyl 3-(3-methoxyphenyl)-3-oxopropanoate**^[1]

- Synonyms: methyl 3-methoxybenzoylacetate, 3-(3-methoxy-phenyl)-3-oxo-propionic acid methyl ester[1]
- CAS Number: 53088-75-6
- Molecular Formula: C₁₁H₁₂O₄[1]
- InChIKey: LWDDRIZJCLYGJZ-UHFFFAOYSA-N[1]

Structural Representation

The structure features a central propan-3-onoate chain, with a methoxy-substituted phenyl group at the C3 position and a methyl ester at the C1 position.

Caption: 2D structure of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties, which are essential for experimental design, including solvent selection and reaction temperature control.

Property	Value	Reference
Molecular Weight	208.21 g/mol	[1]
Exact Mass	208.07355886 Da	[1]
Topological Polar Surface Area	52.6 Å ²	[1]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	5	
Density (Predicted)	1.147±0.06 g/cm ³	[3]
Boiling Point (Predicted)	135°C @ 0.27 mmHg	[3]
Melting Point	40-42°C	[3]

Synthesis and Reactivity

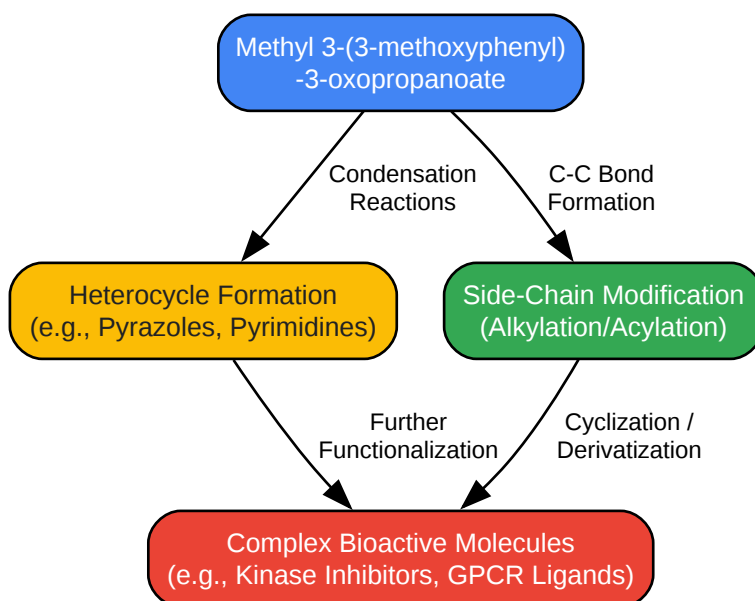
As a β -keto ester, this compound is most commonly synthesized via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Primary Synthetic Route: Crossed Claisen Condensation

The synthesis involves the base-mediated reaction between an ester with α -hydrogens (methyl acetate) and an ester that cannot enolize (methyl 3-methoxybenzoate). This is a "crossed" or "mixed" Claisen condensation.^{[4][5]} The choice of a strong, non-nucleophilic base is critical to favor the desired reaction pathway and prevent saponification of the ester functionalities.^{[6][7]}

Reactants:

- Methyl 3-methoxybenzoate (electrophile)
- Methyl acetate (nucleophile precursor)
- Strong base (e.g., Sodium methoxide, Sodium hydride)



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